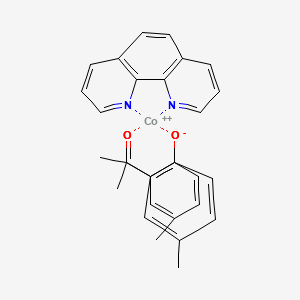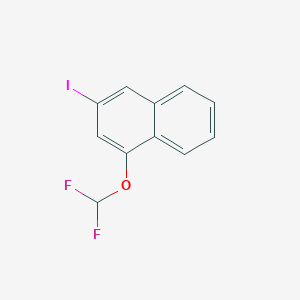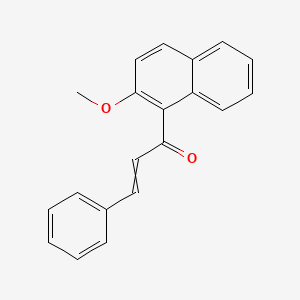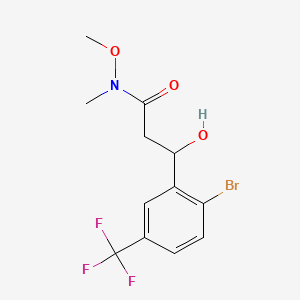
2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline is a coordination compound that combines the organic ligands 2-acetyl-4-methylphenolate and 1,10-phenanthroline with a cobalt(2+) ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline typically involves the reaction of cobalt(II) salts with 2-acetyl-4-methylphenolate and 1,10-phenanthroline ligands. One common method involves dissolving cobalt(II) nitrate in a methanol/water mixture and then adding the ligands in a stoichiometric ratio. The reaction mixture is heated to around 85°C to facilitate the formation of the complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation and Reduction: The cobalt(2+) ion can participate in redox reactions, where it can be oxidized to cobalt(3+) or reduced to cobalt(0).
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products
Oxidation: Oxidation of the cobalt(2+) ion can lead to the formation of cobalt(3+) complexes.
Reduction: Reduction can yield cobalt(0) species or other lower oxidation state complexes.
Substitution: Substitution reactions can produce new coordination complexes with different ligands.
科学研究应用
2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline has several scientific research applications:
Catalysis: This compound is used as a catalyst in various chemical reactions, including the reduction of carbon dioxide to carbon monoxide under visible light
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Applications: The compound’s interaction with biological molecules is of interest for developing new therapeutic agents.
作用机制
The mechanism by which 2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline exerts its effects involves the coordination of the cobalt(2+) ion with the ligands, which stabilizes the metal center and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
相似化合物的比较
Similar Compounds
Cobalt(II) complexes with 1,10-phenanthroline and other ligands: These include complexes with different anions or additional ligands, such as dicyanamide or carboxylates
Copper(II) complexes with 1,10-phenanthroline: These have similar coordination environments but different redox properties.
Uniqueness
2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline is unique due to the specific combination of ligands, which imparts distinct electronic and steric properties to the complex. This uniqueness can result in different catalytic activities and stability compared to other similar compounds .
属性
分子式 |
C30H26CoN2O4 |
|---|---|
分子量 |
537.5 g/mol |
IUPAC 名称 |
2-acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.2C9H10O2.Co/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-6-3-4-9(11)8(5-6)7(2)10;/h1-8H;2*3-5,11H,1-2H3;/q;;;+2/p-2 |
InChI 键 |
ZEDFSXCZQHFFSM-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C=C1)[O-])C(=O)C.CC1=CC(=C(C=C1)[O-])C(=O)C.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid](/img/structure/B14781140.png)

![(4S,12R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B14781143.png)
![[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14781148.png)
![3-[2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781152.png)


![5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine](/img/structure/B14781166.png)
![Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-|EN)-6-(oxo-|EO)-2-naphthalenesulfonato(2-)]-](/img/structure/B14781169.png)


![3-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781194.png)
